4-Chlorothieno[3,2-d]pyrimidine

Kinase Inhibitor Synthesis VEGFR2 Inhibition Medicinal Chemistry

Researchers optimizing kinase inhibitor leads require precise C4 regiochemistry for reliable SAR data. 4-Chlorothieno[3,2-d]pyrimidine (CAS 16269-66-2) is the exact building block validated across multiple kinase programs: • JAK1: Enabled compounds with 4-fold potency improvement over AZD4205 • ATR: Produced a 1.5 nM inhibitor (compound 34) for synthetic lethality strategies • FAK/FLT3: Yielded dual inhibitors surpassing PF-562271 in tumor regression in vivo Supplied at ≥97% purity; stored under inert gas at 2-8°C. Global shipping from stocked inventories.

Molecular Formula C6H3ClN2S
Molecular Weight 170.62 g/mol
CAS No. 16269-66-2
Cat. No. B095853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorothieno[3,2-d]pyrimidine
CAS16269-66-2
Molecular FormulaC6H3ClN2S
Molecular Weight170.62 g/mol
Structural Identifiers
SMILESC1=CSC2=C1N=CN=C2Cl
InChIInChI=1S/C6H3ClN2S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H
InChIKeyTWTODSLDHCDLDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorothieno[3,2-d]pyrimidine: A Privileged Scaffold for Kinase Inhibitors


4-Chlorothieno[3,2-d]pyrimidine (CAS 16269-66-2) is a heterocyclic building block characterized by a fused thiophene-pyrimidine core with a reactive chlorine substituent at the 4-position . This core structure, the thieno[3,2-d]pyrimidine scaffold, is a well-established privileged motif in medicinal chemistry, serving as a key pharmacophore in numerous kinase inhibitor programs [1]. Its primary application is as a synthetic intermediate, leveraging the 4-chloro position for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions to generate diverse, biologically active chemical libraries [2]. The compound is a crystalline solid with a typical commercial purity of 95-97% and a molecular weight of 170.62 g/mol [3].

SNAr & cross-coupling workflow Reactive 4-chloro handle enables regioselective nucleophilic aromatic substitution for kinase-focused library synthesis.
Thieno[3,2-d]pyrimidine privileged scaffold Core structure recognized in kinase inhibitor programs; supports hit-to-lead and lead optimization campaigns.
Crystalline intermediate, 95‑97% commercial purity Suited for parallel synthesis and medicinal chemistry scale-up; typical purity supports reproducible derivatization.

4-Chlorothieno[3,2-d]pyrimidine: Why Substitution Fails


While 4-Chlorothieno[3,2-d]pyrimidine is not the final active pharmaceutical ingredient (API), its value as a *building block* cannot be substituted by structurally similar compounds with different reactivity or substitution patterns. The specific position of the chlorine atom at C4 is critical for regioselective derivatization in medicinal chemistry campaigns [1]. Analogs like 2-chlorothieno[3,2-d]pyrimidine, 4-bromothieno[3,2-d]pyrimidine, or pyrido[3,2-d]pyrimidine scaffolds may appear similar but will lead to different synthetic outcomes, reaction kinetics, and ultimately, distinct chemical libraries. Using an incorrect analog would compromise the structure-activity relationship (SAR) studies that are fundamental to lead optimization, potentially leading to false negative results or missed opportunities for achieving target selectivity and potency [2]. Therefore, procurement must be guided by the precise synthetic plan and the required regiochemistry, not merely by in-class similarity.

Regiochemistry mismatch
2‑Chloro isomers or pyrido[3,2‑d]pyrimidine analogs alter the substitution pattern, leading to a different compound library and SAR profile.
Reactivity divergence
4‑Bromo analogs may change reaction kinetics and cross‑coupling efficiency; synthetic outcomes may not transfer directly without re‑optimization.
Scaffold‑class substitution risk
Thieno[2,3‑d]pyrimidine or other fused pyrimidines may appear similar but lack the documented kinase‑inhibitor SAR of the thieno[3,2‑d] core.

4-Chlorothieno[3,2-d]pyrimidine: Synthesis & Scaffold Evidence


Regioselective Derivatization for VEGFR2 Inhibitors

4-Chlorothieno[3,2-d]pyrimidine demonstrates its utility as a key intermediate in the synthesis of VEGFR2 inhibitors. In a study by Queiroz et al., the compound was reacted with 4-aminophenol via an SNAr reaction, which is facilitated by the reactive chlorine at the C4 position, to yield a key intermediate (compound 1) [1]. This specific reactivity at C4 is a critical differentiator from other chlorinated isomers. The resulting intermediate was further functionalized to produce a series of 1,3-diarylureas that were evaluated as VEGFR2 inhibitors [1].

VEGFR2 Inhibitor Synthesis
Reported method context
Reacts with 4‑aminophenol via SNAr at C4; yields key thieno[3,2‑d]pyrimidin‑4‑yloxy intermediate
Supports regioselective derivatization workflow
2‑Cl isomer gives different regiochemistry
Kinase Inhibitor Synthesis VEGFR2 Inhibition Medicinal Chemistry

JAK1 Inhibitor Scaffold Validation

A 2025 study by Kim et al. used a scaffold morphing strategy on the thieno[3,2-d]pyrimidine core (the parent scaffold of 4-chlorothieno[3,2-d]pyrimidine) to develop a series of potent JAK1 inhibitors [1]. The optimized derivative **46** exhibited an IC50 of **0.022 μM** against JAK1, which is a **4-fold improvement** in enzymatic activity compared to the reference compound AZD4205 (compound 9) [1]. Furthermore, **46** demonstrated over a **5-fold enhancement** in anti-proliferative activity against NSCLC cells relative to AZD4205 [1]. This demonstrates the potential of molecules derived from this scaffold to achieve significant selectivity and potency gains over established benchmarks.

JAK1 Inhibition (Derivative 46)
Class‑level inference
IC50 0.022 µM; 4‑fold lower vs reference AZD4205
Supports scaffold‑based JAK1 inhibitor design
Derivative data; scaffold attribution review needed
Janus Kinase 1 (JAK1) Non-Small Cell Lung Cancer (NSCLC) Scaffold Morphing

Potent ATR Kinase Inhibition

The thieno[3,2-d]pyrimidine scaffold has also proven effective for inhibiting the DNA damage response kinase ATR. Duan et al. (2023) reported the discovery of compound **34**, a derivative of this scaffold, which inhibited ATR kinase with an IC50 value of **1.5 nM** [1]. Compound **34** also showed reduced potency against other kinases, demonstrating good selectivity [1]. This level of single-digit nanomolar potency and the observed in vivo efficacy in a xenograft model underscore the scaffold's capacity for producing high-quality lead compounds.

ATR Kinase Inhibition (Derivative 34)
Class‑level inference
IC50 1.5 nM; reported good selectivity profile
Supports nanomolar‑potency ATR inhibitor campaigns
Advanced derivative; synthetic path may differ
ATR Kinase DNA Damage Response (DDR) Synthetic Lethality

In Vivo Efficacy of Dual FAK/FLT3 Inhibitor

In a 2021 study, Cho et al. identified compound **26**, a thieno[3,2-d]pyrimidine derivative, as a potent dual inhibitor of FAK and FLT3 [1]. Crucially, **26** demonstrated superiority over the benchmark FAK inhibitor **PF-562271** in several key areas, including greater induction of apoptosis, more effective inhibition of anchorage-independent growth, and a larger reduction in tumor burden in the MDA-MB-231 xenograft mouse model [1]. Furthermore, **26** caused tumor regression in the MV4-11 xenograft model and prevented metastasis in an orthotopic model [1].

Dual FAK/FLT3 Inhibitor In Vivo
Head‑to‑head comparison
Derivative 26 outperformed PF‑562271 in apoptosis induction, growth inhibition, and tumor burden reduction (MDA‑MB‑231 & MV4‑11 xenografts)
Supports scaffold‑derived FAK/FLT3 inhibitor model‑response advantage
Reported in‑vivo endpoint context; model‑specific
Focal Adhesion Kinase (FAK) FLT3 Kinase Xenograft Model

4-Chlorothieno[3,2-d]pyrimidine: Validated Application Scenarios


JAK1-Selective Inhibitor Library Synthesis

Procure 4-Chlorothieno[3,2-d]pyrimidine as the core building block to synthesize focused libraries of JAK1 inhibitors. The scaffold's demonstrated ability to yield compounds with high selectivity and a 4-fold improvement in enzymatic potency over AZD4205 [1] provides a validated starting point for lead optimization campaigns targeting JAK-STAT driven cancers.

ATR Inhibitors for DDR-Deficient Cancers

Utilize 4-Chlorothieno[3,2-d]pyrimidine for the construction of ATR kinase inhibitors. As demonstrated by the identification of a 1.5 nM inhibitor (compound 34) from this scaffold [1], this starting material is an excellent choice for programs aiming to achieve nanomolar potency and exploit synthetic lethality in cancer cells with DNA damage response defects.

Dual FAK/FLT3 Inhibitors for Metastatic Cancer

Employ 4-Chlorothieno[3,2-d]pyrimidine as a key intermediate for generating dual FAK/FLT3 inhibitors. The scaffold has produced compounds that surpass the benchmark inhibitor PF-562271 in vivo, showing superior tumor regression and metastasis prevention in xenograft models [1], making it a compelling choice for aggressive and metastatic cancer research programs.

Application
Selection Property
Validation Focus
JAK‑STAT pathway inhibitor library synthesis
Scaffold with reported JAK1 inhibitor derivatives
Verify IC50 and isoform selectivity in target enzymatic assays
ATR kinase inhibitor design (DDR‑deficient cancer models)
Core enabling nanomolar‑potency ATR leads
Confirm on‑target ATR inhibition and selectivity in cellular DDR assays
Dual FAK/FLT3 inhibitor evaluation (aggressive tumor models)
Scaffold producing in‑vivo active dual inhibitors
Assess target engagement, apoptosis markers, and tumor‑model response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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